molecular formula C10H10IN3 B13185152 8-Iodo-N4-methylquinoline-3,4-diamine

8-Iodo-N4-methylquinoline-3,4-diamine

Cat. No.: B13185152
M. Wt: 299.11 g/mol
InChI Key: QWMHHJHOWKDEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodo-N4-methylquinoline-3,4-diamine is a chemical compound with the molecular formula C10H10IN3 and a molecular weight of 299.11 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an iodine atom and a methyl group attached to a quinoline ring.

Preparation Methods

The synthesis of 8-Iodo-N4-methylquinoline-3,4-diamine involves several steps. One common method includes the iodination of N4-methylquinoline-3,4-diamine. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the quinoline ring . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

8-Iodo-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various other functional groups into the molecule.

Scientific Research Applications

8-Iodo-N4-methylquinoline-3,4-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of quinoline derivatives with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 8-Iodo-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The iodine atom and the quinoline ring structure play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

8-Iodo-N4-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:

Biological Activity

8-Iodo-N4-methylquinoline-3,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10N3I
  • Molecular Weight : 297.11 g/mol

The presence of the iodine atom at the eighth position of the quinoline ring is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties :
    • The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
  • Anticancer Activity :
    • Preliminary studies have indicated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .
  • Enzyme Inhibition :
    • The compound is believed to interact with specific enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects in diseases such as cancer and bacterial infections .

The biological activity of this compound can be attributed to its ability to bind to various molecular targets:

  • Enzyme Interaction : The compound may inhibit key enzymes by binding to their active sites, thus preventing substrate access and subsequent reactions.
  • DNA Interaction : Some studies suggest that quinoline derivatives can intercalate into DNA, disrupting replication and transcription processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Iodo-N4-methylquinoline-3,4-diamineIodine at the sixth positionAntimicrobial properties
4-ChloroquinolineChlorine at the fourth positionAntimalarial activity
8-HydroxyquinolineHydroxy group at the eighth positionChelating agent
7-ChloroquinolineChlorine at the seventh positionAntiviral activity

This table illustrates how variations in halogen substitution can influence the biological activities of quinoline derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the specific biological activities and mechanisms of action for this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria .
  • Cytotoxicity Testing : In vitro tests on cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The compound's cytotoxic effects were attributed to its ability to disrupt cellular processes essential for survival .

Properties

Molecular Formula

C10H10IN3

Molecular Weight

299.11 g/mol

IUPAC Name

8-iodo-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H10IN3/c1-13-10-6-3-2-4-7(11)9(6)14-5-8(10)12/h2-5H,12H2,1H3,(H,13,14)

InChI Key

QWMHHJHOWKDEOB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CC=C(C2=NC=C1N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.